Tert-butyl 4-(pyrrolidin-1-yl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(pyrrolidin-1-yl)piperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with a pyrrolidine ring and a tert-butyl ester group
Mechanism of Action
Target of Action
It is known that this compound is an intermediate in the synthesis of novel anti-arteriosclerotics .
Mode of Action
It is known to be involved in a safe, scalable reformatsky-type reaction , which is a common method in organic chemistry for the formation of beta-hydroxy-esters.
Biochemical Pathways
As an intermediate in the synthesis of anti-arteriosclerotics , it may indirectly influence the pathways related to arteriosclerosis.
Result of Action
As an intermediate in the synthesis of anti-arteriosclerotics , it may contribute to the overall therapeutic effects of these drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(pyrrolidin-1-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with pyrrolidine under specific conditions. One common method involves the use of tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material. This compound undergoes a series of reactions, including nucleophilic substitution and esterification, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve scalable and safe reactions such as the Reformatsky-type reaction. This method ensures the efficient and safe production of the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(pyrrolidin-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where the pyrrolidine or piperidine rings can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Tert-butyl 4-(pyrrolidin-1-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s structural properties make it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the production of various chemical products, including agrochemicals and specialty chemicals
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is similar in structure but features an aminomethyl group instead of a pyrrolidine ring.
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: Another structurally related compound used in the synthesis of biologically active molecules.
Uniqueness
Tert-butyl 4-(pyrrolidin-1-yl)piperidine-1-carboxylate is unique due to the presence of both a piperidine and a pyrrolidine ring, which imparts specific chemical and biological properties. This dual-ring structure allows for diverse chemical modifications and interactions, making it a versatile compound in various research applications .
Biological Activity
Tert-butyl 4-(pyrrolidin-1-yl)piperidine-1-carboxylate (CAS No. 902837-26-7) is a chemical compound characterized by its unique structural features, including a piperidine ring and a pyrrolidine ring, which contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula: C14H26N2O2
- Molecular Weight: 254.37 g/mol
- Density: 862 kg/m³
The compound serves as an intermediate in the synthesis of various biologically active molecules, particularly in the development of anti-arteriosclerotic agents. Its mechanism of action primarily involves:
- Targeting Specific Receptors: It has been shown to interact with various biological targets, influencing pathways related to cardiovascular health.
- Biochemical Pathways: The compound participates in several biochemical pathways, contributing to its therapeutic effects against conditions like arteriosclerosis.
In Vitro Studies
Research indicates that this compound exhibits notable biological activities:
- Cell Proliferation Inhibition: In studies involving cancer cell lines such as MDA-MB-231 (breast cancer) and PANC-1 (pancreatic cancer), the compound demonstrated significant inhibition of cell proliferation at varying concentrations. For instance, concentrations above 50 μM resulted in a marked decrease in cell viability .
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Mechanisms of Action:
- The compound has been shown to impair cellular processes such as invasion and migration in cancer cells, indicating potential anti-metastatic properties.
- It influences signaling pathways associated with cell survival and apoptosis, suggesting that it may induce programmed cell death in certain contexts .
Case Studies
A notable study highlighted the use of similar compounds in targeting retinol binding protein (RBP4) to mitigate age-related macular degeneration (AMD). While not directly studying this compound, the findings suggest that compounds with similar structural motifs can significantly impact cellular dynamics and disease progression .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate | Aminomethyl group instead of pyrrolidine | Anticancer activity noted |
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate | Pyrazole ring addition | Enhanced stability in biological assays |
Properties
IUPAC Name |
tert-butyl 4-pyrrolidin-1-ylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-10-6-12(7-11-16)15-8-4-5-9-15/h12H,4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJXFFZNVKNQAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654811 | |
Record name | tert-Butyl 4-(pyrrolidin-1-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
902837-26-7 | |
Record name | 1,1-Dimethylethyl 4-(1-pyrrolidinyl)-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=902837-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-(pyrrolidin-1-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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